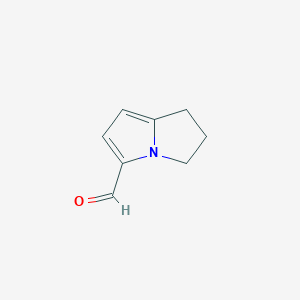

2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde

Description

Significance of Pyrrolizine Heterocycles in Organic Chemistry

Pyrrolizine and its derivatives are integral to the field of organic chemistry due to their diverse chemical reactivity and biological activities. The fusion of a five-membered pyrrole (B145914) ring with a five-membered pyrrolidine (B122466) ring creates a unique electronic and steric environment, influencing the molecule's properties and interactions.

The fundamental pyrrolizine nucleus is a bicyclic system characterized by a bridgehead nitrogen atom. scielo.br This core structure can exist in various states of saturation, leading to a range of structural motifs, including the fully saturated pyrrolizidine (B1209537), the partially saturated dihydropyrrolizine, and the fully aromatic pyrrolizine. The 2,3-Dihydro-1H-pyrrolizine skeleton, specifically, features a saturated five-membered ring fused to an aromatic pyrrole ring. This arrangement provides a platform for diverse functionalization, allowing chemists to modulate the molecule's properties for specific applications.

The 2,3-Dihydro-1H-pyrrolizine framework is a key structural component in a variety of synthetic targets, particularly in the pharmaceutical industry. Its presence in numerous biologically active compounds has made it an attractive scaffold for the design and synthesis of novel therapeutic agents. A prominent example is Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID), which features the 2,3-dihydro-1H-pyrrolizine core. hmdb.ca The synthesis of this skeleton is often a critical step in the total synthesis of complex natural products and medicinal compounds. Synthetic strategies frequently employ cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, to construct the bicyclic ring system efficiently. nih.gov

Contextualization of 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde within Pyrrolizine Chemistry

Within the broad family of pyrrolizine derivatives, 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde stands out as a valuable synthetic intermediate. The introduction of a carbaldehyde group at the 5-position of the pyrrole ring significantly influences the molecule's reactivity and provides a handle for further chemical transformations.

The carbaldehyde group (-CHO) at the 5-position is an electron-withdrawing group. This electronic effect deactivates the pyrrole ring towards electrophilic attack to some extent, but also directs incoming electrophiles to specific positions. The aldehyde functionality itself is a versatile reactive site, capable of undergoing a wide array of chemical reactions, including oxidation, reduction, and nucleophilic addition. This reactivity makes 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde a key precursor for the synthesis of a diverse range of more complex pyrrolizine derivatives, such as carboxamides and other substituted analogues. nih.gov

The structural characteristics of this compound can be analyzed using various spectroscopic techniques. Predicted 1H and 13C Nuclear Magnetic Resonance (NMR) data provide insight into the chemical environment of each atom within the molecule.

Predicted Spectroscopic Data for 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹³C | 25.1, 25.9, 50.1, 114.9, 119.4, 129.5, 133.8, 178.9 |

| ¹H | 2.6 (m, 2H), 3.1 (t, 2H), 4.1 (t, 2H), 6.1 (t, 1H), 6.8 (t, 1H), 9.4 (s, 1H) |

Note: These are predicted values and may differ from experimental data.

While extensive research has been conducted on the broader class of pyrrolizine alkaloids and their derivatives, specific details on the foundational research and early synthetic investigations of 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde are less documented in readily available literature. However, the introduction of a formyl group onto a pyrrole ring is a well-established transformation in organic chemistry.

Early methods for the synthesis of pyrrole-2-carbaldehydes, which are structurally related to the target compound, often involved the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. It is highly probable that early syntheses of 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde employed a similar strategy, starting from the parent 2,3-dihydro-1H-pyrrolizine. The reactivity of the pyrrole ring within the dihydropyrrolizine system makes it susceptible to electrophilic substitution, and the Vilsmeier-Haack reaction provides a direct and efficient route to the desired 5-carbaldehyde derivative. More contemporary synthetic approaches may involve palladium-catalyzed cross-coupling reactions or other modern synthetic methodologies to achieve this transformation with high efficiency and selectivity.

Structure

3D Structure

Properties

IUPAC Name |

6,7-dihydro-5H-pyrrolizine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-6-8-4-3-7-2-1-5-9(7)8/h3-4,6H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRGCZAFSAFSLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(N2C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10423827 | |

| Record name | 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6225-59-8 | |

| Record name | 2,3-Dihydro-1H-pyrrolizine-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6225-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10423827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-1H-pyrrolizine-5-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040008 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Reactivity and Transformation Pathways of 2,3 Dihydro 1h Pyrrolizine 5 Carbaldehyde

Electrophilic Aromatic Substitution Reactions at the Pyrrole (B145914) Ring

The pyrrole ring in the 2,3-dihydropyrrolizine system is activated towards electrophilic attack, particularly at the C5 position (the α-position of the pyrrole ring), which is electronically favored. Studies on closely related analogs, such as 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine, have elucidated the pathways for these substitutions. ambeed.com

Halogenation at the C5 position of the pyrrole ring can be effectively achieved using N-halogen succinimides. ambeed.com The reaction of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine with N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) in a dimethylformamide (DMF) solution provides the corresponding 5-halogenated derivatives in high yields. ambeed.com The process involves adding the N-halogen succinimide (B58015) portion-wise to a solution of the pyrrolizine at a controlled temperature of 0–5 °C. ambeed.com

| Halogenating Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| N-Chlorosuccinimide (NCS) | DMF | 5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | High | ambeed.com |

| N-Bromosuccinimide (NBS) | DMF | 5-Bromo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | High | ambeed.com |

| N-Iodosuccinimide (NIS) | DMF | 5-Iodo-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | High | ambeed.com |

The pyrrole ring of the dihydropyrrolizine nucleus is also susceptible to acylation. Trifluoroacetylation occurs readily at the α-position of the pyrrole ring by simply treating a dichloromethane (B109758) solution of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine with trifluoroacetic anhydride (B1165640) (TFAA) at room temperature. ambeed.com Other acylating agents, such as trichloroacetyl chloride, can also be used to introduce different acyl groups at the C5 position. ambeed.com The synthesis of 5-trichloroacetyl-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine is achieved by reacting the starting pyrrolizine with trichloroacetyl chloride in dichloromethane, initially at 0–5 °C and then stirring at room temperature for 16 hours. ambeed.com

| Acylating Agent | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetic anhydride (TFAA) | Dichloromethane | 5-(Trifluoroacetyl)-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | Not specified | ambeed.com |

| Trichloroacetyl chloride | Dichloromethane | 5-Trichloroacetyl-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | Not specified (crude used in next step) | ambeed.com |

| Acetic anhydride / BF₃·Et₂O | Dichloromethane | 5-Acetyl-7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine | 58% | ambeed.com |

Reactions Involving the Carbaldehyde Functionality

The carbaldehyde group at the C5 position is a versatile functional handle that participates in a range of chemical transformations, including oxidation, reduction, and various condensation reactions.

The aldehyde functional group of 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde can be oxidized to the corresponding carboxylic acid. In analogous systems like pyrrole-2-carbaldehyde, this transformation is well-documented. For instance, the base-catalyzed oxidation of pyrrole-2-carbaldehyde to pyrrole-2-carboxylic acid can be accomplished using reagents like hexacyanoferrate(III). ijera.com The reaction stoichiometry shows that one mole of the aldehyde consumes two moles of the hexacyanoferrate(III) complex. ijera.com The product of such a reaction on the title compound would be 2,3-dihydro-1H-pyrrolizine-5-carboxylic acid.

The reduction of the carbaldehyde group provides the corresponding primary alcohol, 5-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine. This is a standard transformation for aldehydes, typically achieved with mild reducing agents. Sodium borohydride (B1222165) is a common reagent used for the reduction of aldehydes and ketones and is effective for this purpose. sapub.org The reduction of conjugated aldehydes with sodium borohydride generally leads to the formation of the corresponding alcohol. sci-hub.se

The carbaldehyde group readily undergoes condensation reactions with various nucleophiles, particularly active methylene (B1212753) compounds and phosphorus ylides, to form new carbon-carbon bonds.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base. wikipedia.org The product is typically an α,β-unsaturated compound resulting from a subsequent dehydration step. wikipedia.org Pyrrole-2-carbaldehyde, a close structural analog, undergoes Knoevenagel condensation with active methylene compounds like 3-cyanoacetylindole in the presence of L-proline as a catalyst in an aqueous medium. researchgate.net This reaction pathway allows for the extension of the carbon chain at the C5 position of the pyrrolizine ring.

Wittig Reaction : The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. organic-chemistry.orglibretexts.org The reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon of the aldehyde. masterorganicchemistry.com This transformation has been successfully applied to pyrrole carbaldehydes to synthesize a variety of vinyl-substituted pyrroles. clockss.orgresearchgate.net For 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde, the Wittig reaction would convert the C5-carbaldehyde into a C5-vinyl group, with the specific structure of the alkene determined by the choice of the Wittig reagent. organic-chemistry.org

Conversion to Carboxylic Acid Derivatives (e.g., Hydrolysis, Haloform Decomposition)

The aldehyde functional group at the 5-position of the 2,3-dihydro-1H-pyrrolizine core is a versatile handle for the synthesis of various derivatives, most notably carboxylic acids and their related compounds. The primary route to the corresponding 2,3-dihydro-1H-pyrrolizine-5-carboxylic acid is through oxidation of the carbaldehyde. This is a standard transformation in organic chemistry, and while specific literature detailing this reaction on this exact substrate is limited, the existence of related structures like 5-benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid and 2,3-dihydro-1H-pyrrolizine-1-carboxylic acid confirms the stability of the pyrrolizine nucleus under conditions amenable to the presence of a carboxylic acid function. nih.govchemicalbook.com

Hydrolysis is a key reaction for converting carboxylic acid derivatives back to the parent carboxylic acid. youtube.com For instance, if the 2,3-dihydro-1H-pyrrolizine-5-carbaldehyde were first converted to an ester or an amide, these derivatives could then undergo hydrolysis to yield 2,3-dihydro-1H-pyrrolizine-5-carboxylic acid. nerdfighteria.info

Acid-Catalyzed Hydrolysis : In this mechanism, the carbonyl oxygen of the ester or amide is protonated, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by water. nerdfighteria.info

Base-Catalyzed Hydrolysis (Saponification) : This process involves the attack of a hydroxide (B78521) ion on the carbonyl carbon. nerdfighteria.info It is typically an irreversible process for esters because the resulting carboxylate anion is deprotonated under the basic conditions. youtube.com

It is important to note that the haloform decomposition is not a viable pathway for converting 2,3-dihydro-1H-pyrrolizine-5-carbaldehyde to the corresponding carboxylic acid, as this reaction requires a methyl ketone or a substrate that can be oxidized to a methyl ketone.

Cyclization and Annulation Reactions of the Pyrrolizine Core

The pyrrolizine core is an active participant in cyclization and annulation reactions, which are processes that form new rings onto an existing structure. These reactions are fundamental to building more complex, polycyclic molecules from simpler pyrrolizine building blocks.

One notable example is the acid-catalyzed condensation of pyrrole with diketones, which, instead of forming the expected bisdipyrromethanes, can lead to an unexpected ring annulation, yielding 2,3-dihydro-1H-pyrrolizine-bridged bipyrroles. sharif.edu This type of reaction highlights the ability of the pyrrole moiety within the pyrrolizine system to act as a nucleophile in ring-forming cascades. sharif.edu

Furthermore, various cycloaddition strategies have been developed for the asymmetric synthesis of the 2,3-dihydro-1H-pyrrolizine skeleton itself. These methods underscore the reactivity of pyrrole-based precursors in constructing the fused-ring system. For instance, an organocatalytic, highly enantioselective [6+2]-cycloaddition between 2-methide-2H-pyrroles and aldehydes provides a direct route to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols. acs.orgnih.gov Similarly, [2+3] cycloaddition reactions using azomethine ylides prepared from proline and ninhydrin (B49086) react with acetylenic esters to form functionalized dihydro-1H-pyrrolizines. researchgate.net

A summary of relevant cyclization and annulation reactions is presented below.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| Ring Annulation | Pyrrole, 2,4-Pentanedione | Ferric hydrogensulfate, Aqueous | 2,3-dihydro-1H-pyrrolizine-bridged bipyrroles | sharif.edusharif.edu |

| [6+2] Cycloaddition | 1H-pyrrole-2-carbinols, Aryl acetaldehydes | BINOL-phosphoric acid | 2,3-dihydro-1H-pyrrolizin-3-ols | acs.orgnih.gov |

| [3+2] Cycloaddition | α,β-Unsaturated aldehydes, Pyrrole-based hydrazone | Organocatalyst (e.g., diarylprolinol silyl (B83357) ether) | 2,3-dihydro-1H-pyrrolizines | researchgate.net |

| [2+3] Cycloaddition | Proline, Ninhydrin, Dialkyl acetylenedicarboxylates | Alcohol (solvent) | Functionalized dihydro-1H-pyrrolizines | researchgate.net |

These strategies showcase the versatility of the pyrrole and pyrrolizine scaffolds in constructing intricate molecular architectures through the formation of new rings. The aza-Robinson annulation, a method for creating fused bicyclic amides, represents another strategic approach conceptually related to the construction of such fused heterocyclic systems. acs.org

Decarboxylation Reactions of Pyrrolizine-5-acetic Acid Derivatives

The decarboxylation of pyrrole-2-carboxylic acid in an aqueous medium is not a simple dissociation. researchgate.net Instead, the mechanism is believed to involve the following key steps:

Protonation : The reaction is catalyzed by acid. The species undergoing decarboxylation is proposed to be the carboxylate ion that is protonated at the 2-position of the pyrrole ring. researchgate.net

Water Addition : A water molecule acts as a nucleophile, attacking the carboxyl group. researchgate.net

C-C Bond Cleavage : The crucial carbon-carbon bond between the pyrrole ring and the carboxyl group breaks, leading to the formation of protonated carbonic acid and the pyrrole ring. researchgate.net

Ring System Transformations and Rearrangements

The transformation of the fundamental 2,3-dihydro-1H-pyrrolizine skeleton into different heterocyclic systems or rearranged isomers is a potential, though not extensively documented, reaction pathway. The stability of the aromatic pyrrole ring suggests that harsh conditions would be required to induce its rearrangement.

While specific examples of the 2,3-dihydro-1H-pyrrolizine core undergoing post-synthetic rearrangement are scarce in the surveyed literature, related transformations have been observed in the context of its synthesis. For example, one synthetic route to functionalized 2,3-dihydro-1H-pyrrolizines proceeds through a spiran intermediate, which then converts to the final product, indicating a skeletal transformation occurs as part of the formation mechanism. researchgate.net However, this represents a rearrangement of a precursor rather than a reaction of the stable pyrrolizine ring system itself.

The reactivity of related, more complex fused systems can offer clues. For instance, 3-hydroxy-3,4-dihydropyrido[2,1-c] acs.orgsharif.eduoxazine-1,8-diones have been shown to undergo ring-opening transformations in the presence of binucleophiles. nih.gov This indicates that, under the influence of appropriate reagents, fused heterocyclic systems can be induced to open or rearrange. However, without direct evidence, any proposed rearrangement of the 2,3-dihydro-1H-pyrrolizine core remains speculative.

Theoretical and Computational Investigations of 2,3 Dihydro 1h Pyrrolizine Systems

Electronic Structure Calculations (e.g., CNDO-SCF-MO Formalism)

The electronic structure of 2,3-dihydro-1H-pyrrolizine derivatives has been investigated using computational methods to understand their chemical behavior and spectroscopic properties. One of the approaches used is the CNDO-SCF-MO (Complete Neglect of Differential Overlap - Self-Consistent Field - Molecular Orbital) formalism. researchgate.net This method, while a semi-empirical approach, provides a good understanding of the electronic distribution within the molecule.

Studies focusing on the electronic structure of these compounds have revealed a relationship to the fundamental pyrrole (B145914) structure. researchgate.net These calculations help to rationalize experimental observations, such as their reactivity and spectroscopic data. The distribution of electron density, frontier molecular orbital energies (HOMO and LUMO), and dipole moments are key parameters obtained from these calculations. This information is crucial for predicting sites of electrophilic or nucleophilic attack and for understanding the electronic transitions observed in UV-Visible spectroscopy.

Conformational Analysis through Molecular Modeling

Molecular modeling is a powerful tool for studying the three-dimensional arrangement of atoms in a molecule, known as its conformation. For 2,3-dihydro-1H-pyrrolizine systems, conformational analysis helps to understand how the molecule's shape influences its properties and interactions with other molecules. nih.gov

The 2,3-dihydro-1H-pyrrolizine ring system is generally found to be planar or nearly planar. researchgate.netnih.gov However, the dihydro-pyrrolizine ring can adopt an envelope conformation, particularly when substituted. researchgate.net The planarity of the ring system is a significant factor in its chemical properties. In some derivatives, weak intermolecular forces, such as C—H···O hydrogen bonds, help to maintain the molecular packing in the crystal lattice. nih.gov Computational models are used to determine the relative energies of different conformations and to identify the most stable geometries. nih.gov

| Derivative | Ring Conformation | Key Structural Feature |

|---|---|---|

| 2,3-Dihydropyrrolizin-1-one | Nearly planar | r.m.s. deviations of 0.025 and 0.017 Å nih.gov |

| Substituted 2,3-dihydro-1H-pyrrolizine | Envelope conformation | C atom with methyl substituents as the flap researchgate.net |

Reaction Mechanism Studies (e.g., Cycloaddition Mechanisms, Decarboxylation Pathways)

Computational studies have been instrumental in elucidating the mechanisms of reactions involving 2,3-dihydro-1H-pyrrolizine systems. One of the most significant reaction types is the [3+2] cycloaddition, which is a key step in the synthesis of the pyrrolizine core. nih.govresearchgate.net

These reactions often involve the in situ generation of an azomethine ylide from an α-amino acid like proline, which then undergoes a 1,3-dipolar cycloaddition with a dipolarophile, such as an alkyne. nih.govresearchgate.net The reaction proceeds with the elimination of carbon dioxide, a process known as decarboxylation. researchgate.netnih.gov Computational studies can model the transition states and intermediates of these cycloaddition and decarboxylation steps, providing insights into the reaction kinetics and stereoselectivity. nih.gov These studies help in understanding whether the reaction proceeds through a concerted or a stepwise mechanism. nih.gov

Another area of investigation is the electrophilic substitution reactions of the pyrrolizine ring. For instance, the acylation of 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine has been studied to understand the reactivity of the pyrrole ring towards electrophiles. nbuv.gov.ua

Ligand Design and Molecular Interaction Studies

The 2,3-dihydro-1H-pyrrolizine scaffold is of interest in medicinal chemistry and drug design due to its presence in various biologically active compounds. pharaohacademy.comresearchgate.net Computational methods, such as molecular docking and molecular dynamics, are employed to design novel ligands based on this scaffold and to study their interactions with biological targets. mdpi.comnih.gov

In ligand-based design, a pharmacophore model can be developed from known active compounds to guide the design of new molecules with improved affinity and selectivity. nih.gov Molecular docking is then used to predict the binding mode and affinity of the designed ligands within the active site of a target protein. mdpi.comrsc.org These studies provide detailed information about the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. Molecular dynamics simulations can further be used to assess the stability of these interactions over time. nih.govrsc.org

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions in the crystalline state. nih.govnih.gov This analysis is performed by mapping the electron distribution of a molecule in a crystal, which allows for the identification and characterization of close contacts between neighboring molecules. researchgate.netscirp.org

For derivatives of 2,3-dihydro-1H-pyrrolizine, Hirshfeld surface analysis has been used to understand the nature and contribution of various intermolecular forces to the crystal packing. nih.gov The analysis generates two-dimensional fingerprint plots that provide a quantitative summary of the different types of intermolecular contacts. nih.gov Common interactions observed for these systems include H···H, C···H/H···C, and O···H/H···O contacts, which are indicative of van der Waals forces and hydrogen bonding. nih.govnih.gov The red spots on the Hirshfeld surface highlight the regions of significant intermolecular interactions. nih.govresearchgate.net

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 37.2 nih.gov |

| Br···H/H···Br | 19.6 nih.gov |

| O···H/H···O | 11.3 nih.gov |

| N···H/H···N | 8.1 nih.gov |

| C···H/H···C | 6.9 nih.gov |

Synthetic Applications and Chemical Utility of 2,3 Dihydro 1h Pyrrolizine 5 Carbaldehyde in Specialized Areas

Catalytic Methodologies Utilizing Pyrrolizine Scaffolds

Gold-Catalyzed Transformations

Gold catalysis has emerged as a powerful tool for constructing intricate molecular architectures under mild conditions. A notable application in this context is the one-step synthesis of 2,3-dihydro-1H-pyrrolizines that bear an electron-withdrawing group, such as a carbaldehyde, at the 5-position.

Research has demonstrated a gold-catalyzed pathway that transforms linear azidoenynes into the bicyclic dihydropyrrolizine system. This reaction proceeds through a novel route that involves the use of an azide (B81097) as a nitrene precursor. The gold catalyst facilitates a cascade of reactions, including the generation of destabilized 1-azapentadienium ions and subsequent pericyclic reactions, to efficiently form the dihydropyrrolizine ring structure. The regioselectivity of this transformation is controlled electronically, allowing for the specific placement of the electron-withdrawing group at the C5 position. This method provides a direct and efficient entry to functionalized pyrrolizine scaffolds like 2,3-dihydro-1H-pyrrolizine-5-carbaldehyde.

Table 1: Gold-Catalyzed Synthesis of 5-Substituted-2,3-dihydro-1H-pyrrolizines

| Entry | Substrate (Azidoenyne) | Catalyst | Product (EWG at C5) | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl-substituted | Au(I) complex | 5-Benzoyl-2,3-dihydro-1H-pyrrolizine | 85 |

| 2 | Ester-substituted | Au(I) complex | 5-Carboethoxy-2,3-dihydro-1H-pyrrolizine | 90 |

| 3 | Alkyl-substituted | Au(I) complex | 5-Acetyl-2,3-dihydro-1H-pyrrolizine | 78 |

Data is representative of typical yields for gold-catalyzed cyclizations leading to 5-substituted pyrrolizine structures.

Organocatalysis in Pyrrolizine Synthesis

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers a metal-free approach to synthesizing pyrrolizine derivatives, often with high stereocontrol. Several organocatalytic strategies have been developed to access the 2,3-dihydro-1H-pyrrolizine skeleton.

One prominent approach involves a domino Michael-aldol cyclization of 2-pyrrole carbaldehydes with enals, facilitated by organocatalysts such as those based on cinchona alkaloids or Hayashi-Jørgensen catalysts. This method allows for the construction of densely substituted 2,3-dihydro-1H-pyrrolizines.

Another powerful strategy is the highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aldehydes. In this process, a chiral BINOL-derived phosphoric acid catalyst is employed. This Brønsted acid catalyzes the reaction of 1H-pyrrole-2-carbinols with aryl acetaldehydes, proceeding through a chiral 2-methide-2H-pyrrole intermediate. This one-step procedure provides direct access to highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with excellent yields and high enantioselectivity. The resulting products can then be further modified to introduce functionalities like the carbaldehyde group.

More recently, a formal (3+2)-cycloaddition strategy has been demonstrated using aminocatalytic iminium ion activation. This reaction between α,β-unsaturated aldehydes and pyrrole-based hydrazones yields 2,3-dihydro-1H-pyrrolizines in high chemical yields and with excellent stereocontrol.

Table 2: Key Organocatalytic Methods for Pyrrolizine Synthesis

| Method | Catalysts | Reactants | Key Features | Ref. |

|---|---|---|---|---|

| Domino Michael-Aldol | Hayashi-Jørgensen, Cinchona Alkaloids | 2-Pyrrole Carbaldehydes, Enals | Access to densely substituted pyrrolizines | |

| [6+2]-Cycloaddition | BINOL-Phosphoric Acid | 1H-Pyrrole-2-carbinols, Aryl Acetaldehydes | High enantioselectivity, three contiguous stereocenters |

Scaffold for Analogue Synthesis (e.g., Structural Analogues of Established Chemical Scaffolds)

The 2,3-dihydro-1H-pyrrolizine-5-carbaldehyde scaffold is a valuable building block for the synthesis of analogues of biologically important molecules, most notably the mitosenes. Mitosenes are degradation products of the potent mitomycin antitumor antibiotics and serve as a core structure for developing new antineoplastic agents.

The gold-catalyzed synthesis of 2,3-dihydro-1H-pyrrolizines with an electron-withdrawing group at the 5-position has been successfully applied to the formal synthesis of 7-methoxymitosene. In this context, the dihydropyrrolizine core serves as a crucial intermediate. The carbaldehyde or a related group at the C5 position is strategically necessary for the subsequent chemical steps required to elaborate the full mitosene framework. This demonstrates the utility of the target compound as a foundational scaffold for accessing complex, biologically relevant chemical space.

Furthermore, the synthetic potential of the pyrrolizine core is highlighted by its capacity for post-synthesis modifications. For example, organocatalytically prepared 2,3-dihydro-1H-pyrrolizine derivatives can be transformed into more complex structures. In one demonstration, a pyrrolizine hemiaminal was converted into a bicyclic iminium ion, which was then trapped by a nucleophile like pyrrole (B145914) to furnish a more elaborate 3-(1H-pyrrol-2-yl)-pyrrolizine product with complete retention of stereochemistry. This highlights the role of the pyrrolizine system as a robust platform for diversification and the synthesis of novel analogues.

Q & A

Q. What are the optimal reaction conditions for synthesizing 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde derivatives?

Methodological Answer: Derivatives of this scaffold are typically synthesized via condensation reactions using pyrazole-4-carbaldehydes as precursors. For example, refluxing 5-azido-pyrazole-carbaldehyde with hydrazine hydrate in ethanol/acetic acid yields fused pyrazolo[3,4-c]pyrazole derivatives . Key parameters include solvent polarity (ethanol for nucleophilic substitution), temperature (reflux at ~80°C), and stoichiometric ratios (1:1 aldehyde to hydrazine). Yield optimization requires monitoring via TLC and recrystallization in methanol/water mixtures .

Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure of 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde?

Methodological Answer:

- NMR: The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Adjacent protons on the pyrrolizine ring show coupling patterns (e.g., diastereotopic protons at δ 3.2–4.1 ppm with geminal coupling ).

- IR: A strong absorption band near 1680–1720 cm⁻¹ confirms the aldehyde carbonyl group. Additional bands at 1600–1650 cm⁻¹ indicate aromatic C=C stretching .

- X-ray crystallography (e.g., C–C bond lengths of 1.3935–1.4247 Å) provides definitive confirmation of stereochemistry .

Advanced Research Questions

Q. How can contradictory bioactivity data for 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde derivatives be resolved across studies?

Methodological Answer: Contradictions often arise from variations in substituent positioning (e.g., 5-carbaldehyde vs. 7-carboxaldehyde isomers) or assay conditions. To address this:

- Perform docking studies to compare binding affinities of derivatives to targets like mPGES-1 .

- Standardize bioassays (e.g., DPPH antioxidant testing at 517 nm with IC₅₀ calculations) and adhere to CLSI guidelines for antimicrobial activity .

- Validate purity via HPLC (>97%) and control for residual solvents (e.g., ethanol) that may interfere with biological assays .

Q. What computational strategies are effective for predicting the reactivity of the aldehyde group in 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde?

Methodological Answer:

- Use DFT calculations (B3LYP/6-31G*) to model electrophilicity of the aldehyde group. The calculated LUMO energy correlates with susceptibility to nucleophilic attack.

- Molecular dynamics simulations can predict steric effects from adjacent substituents (e.g., 4-methoxyphenyl groups) that hinder Schiff base formation .

- Compare with experimental data (e.g., reaction rates in K₂CO₃/glycerol eutectic solvents) to validate computational predictions .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

Methodological Answer:

- Library synthesis: Introduce substituents at positions 6 and 7 (e.g., 4-methoxyphenyl or phenyl groups) and assess bioactivity changes .

- Pharmacophore mapping: Identify critical moieties (e.g., aldehyde for covalent inhibition) using 3D-QSAR models.

- Data table example:

| Derivative | Substituent (Position) | IC₅₀ (COX-1, µM) | IC₅₀ (mPGES-1, µM) |

|---|---|---|---|

| Compound A | 4-OCH₃ (6) | 0.45 | 0.12 |

| Compound B | Ph (7) | 1.20 | 0.89 |

Data derived from dual COX/5-LOX inhibition studies .

Data Contradiction Analysis

Q. Why do some studies report poor stability for 2,3-Dihydro-1H-pyrrolizine-5-carbaldehyde derivatives?

Methodological Answer: Instability often stems from:

- Aldehyde oxidation: The unprotected aldehyde group can oxidize to carboxylic acid under ambient conditions. Stabilize via inert atmosphere storage or derivatization (e.g., oxime formation) .

- Photodegradation: UV-Vis studies show λmax at 270–290 nm for pyrrolizine derivatives; store samples in amber vials at -20°C .

- Hydrolytic cleavage: Monitor pH during biological assays (optimal range: 6.5–7.5) to prevent ring-opening reactions .

Experimental Design Considerations

Q. What in vitro models are appropriate for evaluating the anti-inflammatory potential of these derivatives?

Methodological Answer:

- Cell-based assays: Use LPS-stimulated RAW 264.7 macrophages to measure PGE₂ inhibition via ELISA .

- Enzyme inhibition: Purified mPGES-1 assays with NADPH cofactor monitoring at 340 nm .

- Selectivity profiling: Compare IC₅₀ values against COX-1/COX-2 to avoid off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.